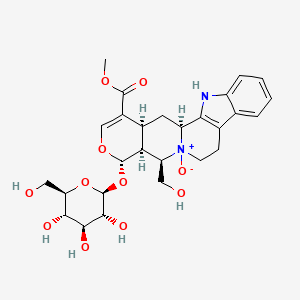
3Beta-Isodihydrocadambine 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
3Beta-Isodihydrocadambine 4-oxide can be isolated from the leaves of Anthocephalus chinensis using column chromatography methods such as silica gel, Sephadex LH20, and HPLC techniques . The compound can also be synthesized through the treatment of 3alpha-dihydrocadambine with beta-glucosidase in aqueous ammonium acetate solution .
化学反应分析
3Beta-Isodihydrocadambine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal temperatures and pressures but can react with strong oxidizing and reducing agents, as well as strong acids and alkalis . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3Beta-Isodihydrocadambine 4-oxide has been studied for its antioxidant, antiproliferative, anticancer, and anti-inflammatory activities . It has shown potential in various scientific research applications, including:
Chemistry: Used as a reference compound in the study of indole alkaloids.
Biology: Investigated for its role in plant defense mechanisms and antioxidant activity.
Medicine: Explored for its potential therapeutic effects against malaria, cancer, and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 3Beta-Isodihydrocadambine 4-oxide involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, free radical scavenging, and modulation of reactive oxygen species . The compound also influences the metabolic pathways of plant predators and pathogens, contributing to its defense mechanism .
相似化合物的比较
3Beta-Isodihydrocadambine 4-oxide is similar to other monoterpenoid gluco-indole alkaloids such as cadambine and 3alpha-dihydrocadambine . it is unique due to its specific stereochemistry and the presence of an oxide group at the 4-position . Other similar compounds include anthocephalusine A and various indole alkaloids isolated from Anthocephalus chinensis .
属性
分子式 |
C27H34N2O11 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC 名称 |
methyl (1S,14R,15S,16S,20S)-14-(hydroxymethyl)-13-oxido-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C27H34N2O11/c1-37-25(35)15-11-38-26(40-27-24(34)23(33)22(32)19(10-31)39-27)20-14(15)8-17-21-13(6-7-29(17,36)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18+,19-,20+,22-,23+,24-,26+,27+,29?/m1/s1 |
InChI 键 |
NVUHVENKCFNJQW-GDPYHQKMSA-N |
手性 SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CC[N+]3([C@H]2CO)[O-])C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C2C1CC3C4=C(CC[N+]3(C2CO)[O-])C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



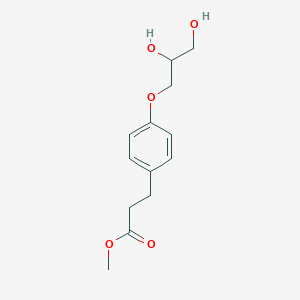
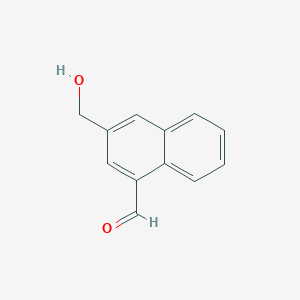
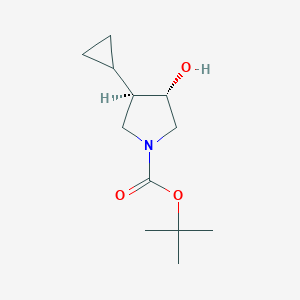
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
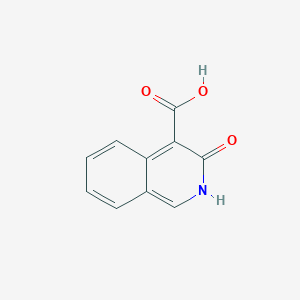
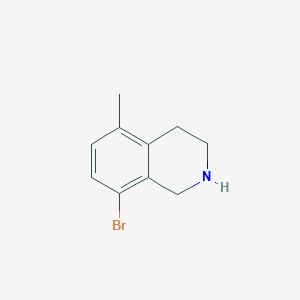
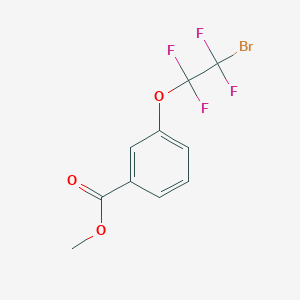
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
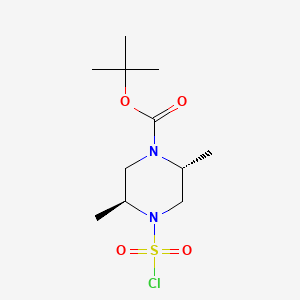
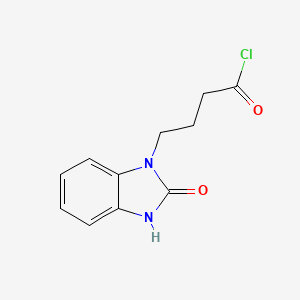
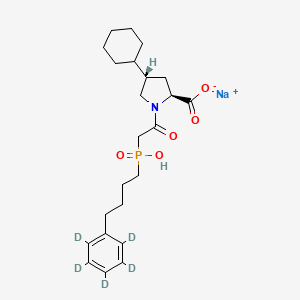
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)

